molecular formula C17H16N4O3 B8425136 Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester

Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester

Cat. No.: B8425136
M. Wt: 324.33 g/mol
InChI Key: CRSPKXBSYPYPTN-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester is a complex organic compound that features a pyridine ring substituted with a dimethylamino group, an oxadiazole ring, and a benzoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester typically involves multiple steps, starting with the preparation of the pyridine and oxadiazole intermediates. The key steps include:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and substitution reactions to introduce the dimethylamino group.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids.

    Coupling of Intermediates: The pyridine and oxadiazole intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid
  • **3-(6-Dimethylamino-pyridin-3-yl)-[1,2,4]oxadiazol-5-yl]-benzoic acid ethyl ester

Uniqueness

The uniqueness of Benzoic acid, 3-[3-[6-(dimethylamino)-3-pyridinyl]-1,2,4-oxadiazol-5-yl]-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 3-[3-[6-(dimethylamino)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]benzoate

InChI

InChI=1S/C17H16N4O3/c1-21(2)14-8-7-13(10-18-14)15-19-16(24-20-15)11-5-4-6-12(9-11)17(22)23-3/h4-10H,1-3H3

InChI Key

CRSPKXBSYPYPTN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml round flask, a mixture of 5.6 (31.1 mmol) of isophtalic acid monomethyl ester and 6.71 g (34.2 mmol, 1.1 eq.) of carbonyl-diimidazole is stirred for 1 h at rt. Then, 5.60 g (31.1 mmol) of 6-dimethylamino-N-hydroxy-nicotinamidine is added and the resulting mixture stirred for another 3 h. After completion of the reaction, the solvent is removed. The resulting residue is suspended in water, vigorously stirred and then filtered. The obtained solid is washed two times with diethyl-ether and dried. This yields 10.0 g (94%) of a light yellow solid. Mass spectrum: m/z (M+H)+: 343.1The crude intermediate (9.8 g (28.7 mmol) is then redissolved in 200 ml of THF and 1.81 g (5.7 mmol, 0.2 eq.) of tetrabutyl-ammonium fluoride tri-hydrate TBAF) is added. After 1.5 h, another 0.2 eq. of TBAF is and the mixture stirred at rt for 20 h. Then, solvent is removed under vacuo, and the residue taken up in 200 ml of dichloro-methane and washed twice with NaHCO3 (5%). The combined aqueous phases are extracted three times with dichloro-methane, the combined organic phases dried (Na2SO4) and concentrated. This yields the title compound as light yellow solid, which is used for the next step without purification. Mass spectrum: m/z (M+H)+: 325.2
[Compound]
Name
5.6
Quantity
31.1 mmol
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reactant
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6-dimethylamino-N-hydroxy-nicotinamidine
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Type
reactant
Reaction Step Two
[Compound]
Name
tetrabutyl-ammonium fluoride tri-hydrate TBAF
Quantity
1.81 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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reactant
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